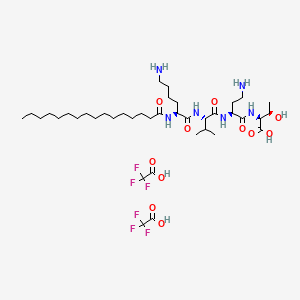
Z-Dbu-OMe.HCl (R)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Dbu-OMe.HCl ®, also known as ®-methyl 4-amino-3-(benzyloxycarbonylamino)butanoate hydrochloride, is a chemical compound with the molecular formula C13H19ClN2O4 and a molecular weight of 302.75 g/mol . This compound is an amino acid derivative and is commonly used in peptide synthesis and other organic synthesis applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Dbu-OMe.HCl ® typically involves the protection of the amino group of an amino acid derivative, followed by esterification and subsequent hydrochloride salt formation. One common method involves the use of carbodiimide coupling agents such as EDC-HCl in the presence of a base like DIEA (diisopropylethylamine) to form the ester bond . The reaction is carried out in a solvent mixture of dichloromethane and dimethylformamide at low temperatures to minimize epimerization.
Industrial Production Methods
Industrial production of Z-Dbu-OMe.HCl ® follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Z-Dbu-OMe.HCl ® undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Coupling Reactions: Carbodiimide coupling agents like EDC-HCl and bases like DIEA are commonly used.
Major Products Formed
Substitution Reactions: Substituted amino acid derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Coupling Reactions: Peptides and peptide derivatives.
Aplicaciones Científicas De Investigación
Z-Dbu-OMe.HCl ® has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Z-Dbu-OMe.HCl ® involves its role as a building block in peptide synthesis. It participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of another amino acid or peptide. This reaction is typically catalyzed by carbodiimide coupling agents and occurs under mild conditions to prevent epimerization .
Comparación Con Compuestos Similares
Similar Compounds
Z-L-Phg-Val-OMe: Another amino acid derivative used in peptide synthesis.
Z-L-Dbu-OMe: A similar compound without the hydrochloride salt form.
Uniqueness
Z-Dbu-OMe.HCl ® is unique due to its specific stereochemistry (R configuration) and the presence of the benzyloxycarbonyl protecting group, which provides stability and selectivity in peptide synthesis reactions. Its hydrochloride salt form enhances its solubility and ease of handling in various synthetic applications .
Propiedades
IUPAC Name |
methyl (3R)-4-amino-3-(phenylmethoxycarbonylamino)butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3,(H,15,17);1H/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIOGFXVTYUMCY-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CN)NC(=O)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








